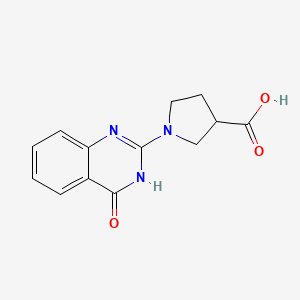
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone ring fused with a pyrrolidine ring. Quinazolinones are known for their diverse biological activities, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of phthalic anhydride with anilines and anthranilamide in water without any catalyst . This eco-friendly, one-pot synthesis provides excellent yields and employs water as a solvent, making it an environmentally friendly procedure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydroquinazolinone to quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its biological activity.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the quinazolinone ring.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Quinazolinone derivatives are known for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in developing new drugs.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid involves its interaction with various molecular targets. The quinazolinone ring system is known to interact with enzymes and receptors in the body, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: These compounds share a similar quinazolinone structure and exhibit comparable biological activities.
N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide: This compound also contains a quinazolinone ring and is studied for its medicinal properties.
Uniqueness
1-(4-Oxo-3,4-dihydroquinazolin-2-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring, which can enhance its biological activity and specificity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its potential as a versatile compound in scientific research.
Properties
Molecular Formula |
C13H13N3O3 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
1-(4-oxo-3H-quinazolin-2-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H13N3O3/c17-11-9-3-1-2-4-10(9)14-13(15-11)16-6-5-8(7-16)12(18)19/h1-4,8H,5-7H2,(H,18,19)(H,14,15,17) |
InChI Key |
ZEBNJDINZGWKDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


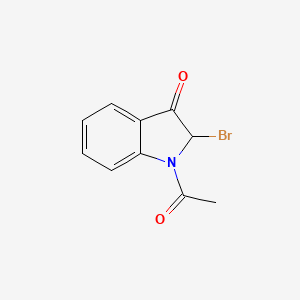

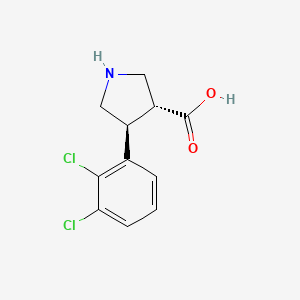
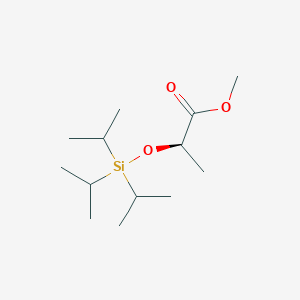
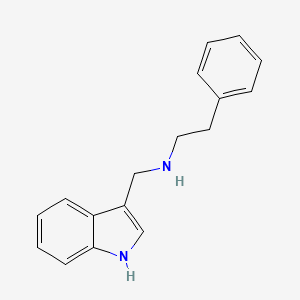
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)






![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,2-a]pyridine-7-carboxamide](/img/structure/B11860116.png)
